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Compound of Interest

Compound Name: 2-Amino-2-(p-tolyl)acetic acid

Cat. No.: B078038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and

medicinal chemistry. Due to the limited availability of published experimental spectra for this

specific molecule, this guide presents predicted data generated from validated computational

models, alongside detailed, standardized experimental protocols for acquiring such data.

Core Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Amino-2-(p-tolyl)acetic acid. These predictions

offer a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 Doublet 2H Ar-H (ortho to CH)

~7.15 Doublet 2H Ar-H (ortho to CH₃)

~4.50 Singlet 1H α-CH

~3.50 (broad) Singlet 2H -NH₂

~2.30 Singlet 3H Ar-CH₃

~12.50 (broad) Singlet 1H -COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~175.0 -COOH

~138.0 Ar-C (para to CH)

~135.0 Ar-C (ipso to CH)

~129.0 Ar-CH (ortho to CH₃)

~128.0 Ar-CH (ortho to CH)

~58.0 α-CH

~21.0 Ar-CH₃

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3000 Strong, Broad
O-H stretch (carboxylic acid),

N-H stretch (amine)

~3030 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (carboxylic acid)

~1610 Medium N-H bend (amine)

~1515 Strong Aromatic C=C stretch

~1400 Medium O-H bend (carboxylic acid)

~1250 Medium C-O stretch (carboxylic acid)

~820 Strong
C-H bend (para-substituted

aromatic)

Table 4: Predicted Mass Spectrometry Data
(Electrospray Ionization, Positive Mode)

m/z Ratio Relative Intensity Assignment

166.08 High
[M+H]⁺, Protonated Molecular

Ion

149.08 Medium
[M+H - NH₃]⁺, Loss of

ammonia

121.06 High
[M+H - COOH]⁺, Loss of

carboxyl group

106.06 Medium [Tolyl-CH]⁺ fragment

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These

protocols are generalized for a solid organic compound like 2-Amino-2-(p-tolyl)acetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of solid 2-Amino-2-(p-tolyl)acetic acid.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O

with a pH adjustment to ensure solubility) in a standard 5 mm NMR tube.

Ensure the solid is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Spectroscopy Parameters:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy Parameters:

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

Thoroughly mix and grind the sample and KBr to a fine, homogeneous powder.

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.

FT-IR Spectrometer Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of a pure KBr pellet should be acquired as the background and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent

system, such as a mixture of water and acetonitrile with 0.1% formic acid to promote

ionization.

Electrospray Ionization (ESI) Mass Spectrometer Parameters:

Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]⁺

ions.

Capillary Voltage: 3-4 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.
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Drying Gas Temperature: 250-350 °C.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound.
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General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078038#spectroscopic-data-nmr-ir-ms-for-2-amino-2-
p-tolyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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